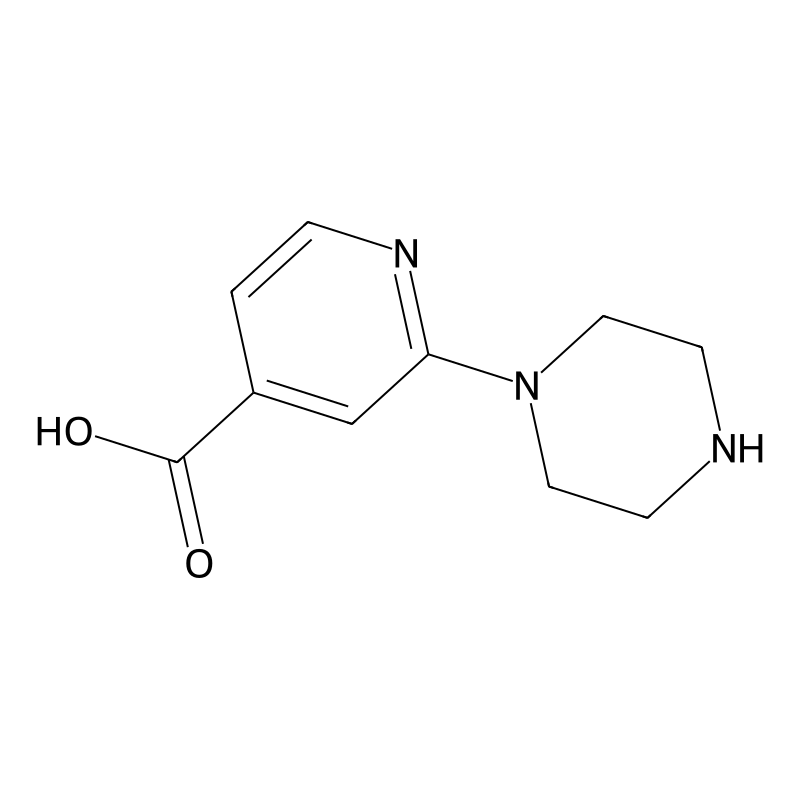

2-(Piperazin-1-yl)isonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Piperazin-1-yl)isonicotinic acid (2-PIA) is a heterocyclic molecule synthesized through various methods, with its structure and purity routinely confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that 2-PIA might possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:

- Antimicrobial activity: Studies have shown that 2-PIA exhibits antibacterial and antifungal properties against various pathogens [, ]. However, further research is needed to determine its efficacy and potential clinical applications.

- Antioxidant activity: 2-PIA has been shown to possess free radical scavenging activity, suggesting its potential role as an antioxidant []. However, more research is required to understand its effectiveness and potential use in disease prevention or treatment.

- Enzyme inhibition: 2-PIA has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, further investigation is necessary to understand its specific effects and potential therapeutic implications.

2-(Piperazin-1-yl)isonicotinic acid is a compound that combines the piperazine moiety with isonicotinic acid, characterized by its structural formula . This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of both the piperazine and isonicotinic acid structures suggests a versatile chemical behavior, making it a candidate for various drug development pathways.

- Interaction with enzymes: The piperazine ring is a common scaffold found in many drugs that target enzymes. The molecule could potentially interact with enzymes by mimicking natural substrates or binding to specific active sites [].

- Modulation of receptors: The molecule might interact with receptors on cell surfaces, influencing cellular signaling pathways.

- Potential irritant: The presence of the amine group suggests the molecule could be an irritant to skin and eyes.

- Unknown toxicity: Until further research is conducted, the compound should be handled with caution, following standard laboratory safety protocols.

The reactivity of 2-(Piperazin-1-yl)isonicotinic acid can be attributed to the functional groups present in its structure. Key reactions include:

- Acylation: The amine groups in piperazine can react with acyl halides to form amides, allowing for the introduction of various acyl groups .

- Alkylation: Alkyl halides can react with the piperazine nitrogen atoms, substituting hydrogen atoms with alkyl groups, which can modify the compound's properties .

- N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide to form N-oxides from piperazine .

These reactions facilitate the modification of 2-(Piperazin-1-yl)isonicotinic acid, enhancing its pharmacological profile.

Research indicates that compounds containing piperazine and isonicotinic acid exhibit significant biological activities. For instance, derivatives of isonicotinic acid are known for their antimicrobial and anti-tuberculosis properties. The combination of these two moieties may enhance such activities, potentially leading to new therapeutic agents against resistant strains of bacteria or other pathogens.

The synthesis of 2-(Piperazin-1-yl)isonicotinic acid can be achieved through several methods:

- Direct Coupling: This method involves coupling isonicotinic acid with piperazine under appropriate conditions (e.g., using coupling agents like EDC or DCC) to form the desired product.

- Multi-step Synthesis: Starting from simpler precursors, a series of reactions can be employed to build up to the final compound. This may include intermediate formation of piperazine derivatives followed by subsequent reactions with isonicotinic acid.

2-(Piperazin-1-yl)isonicotinic acid has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics position it as a candidate for developing new medications, particularly in treating infections or as a scaffold for designing novel drugs.

- Research: It serves as a valuable tool in biochemical research for studying interactions involving piperazine and pyridine derivatives.

Studies examining the interactions of 2-(Piperazin-1-yl)isonicotinic acid with biological targets are crucial. Preliminary investigations suggest that this compound may interact with various receptors and enzymes, influencing pathways related to neuropharmacology and infectious diseases. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-(Piperazin-1-yl)isonicotinic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Piperazin-1-ylnicotinic acid | Piperazine + Nicotinic Acid | Known for its neuropharmacological effects |

| Isoniazid | Hydrazide derivative | Primarily used as an anti-tuberculosis agent |

| 4-Piperidinyl isonicotinic acid | Piperidine + Isonicotinic Acid | Potentially different pharmacological profiles |

| 4-(Piperazin-1-yl)pyridine | Piperazine + Pyridine | Exhibits anti-cancer properties |

Each compound exhibits distinct biological activities and pharmacological profiles while sharing core structural elements with 2-(Piperazin-1-yl)isonicotinic acid, emphasizing its unique position in medicinal chemistry.

The historical development of 2-(Piperazin-1-yl)isonicotinic acid can be traced through the evolution of isonicotinic acid chemistry, which began in earnest during the mid-20th century tuberculosis research era. The foundational work on isonicotinic acid derivatives originated from the discovery of isoniazid's antituberculosis properties in the 1940s and 1950s. Hans Meyer and Josef Mally first synthesized isonicotinic acid hydrazide in 1912 by reacting ethyl isonicotinate with hydrazine hydrate, though its pharmaceutical properties remained unexplored for decades.

The systematic exploration of isonicotinic acid derivatives gained momentum following the recognition of isoniazid's therapeutic potential. Multiple laboratories discovered the anti-tuberculosis activity of isoniazid simultaneously, with three pharmaceutical companies unsuccessfully attempting to patent the drug in 1951, most notably Roche, which launched its version as Rimifon in 1952. This intense research activity established isonicotinic acid as a privileged scaffold for drug development.

The specific development of piperazine-substituted isonicotinic acid derivatives emerged from structure-activity relationship studies conducted in the early 2000s. Sinha and colleagues published seminal work in 2005 demonstrating the synthesis and evaluation of isonicotinic acid derivatives containing piperazine moieties for antituberculosis activity. Their research showed that compound 9h in their series exhibited comparable in vitro activity to isoniazid against Mycobacterium tuberculosis and superior activity against resistant strains.

Table 1: Key Historical Milestones in Isonicotinic Acid Derivative Development

| Year | Milestone | Contributors | Significance |

|---|---|---|---|

| 1912 | First synthesis of isonicotinic acid hydrazide | Hans Meyer, Josef Mally | Foundational synthetic methodology |

| 1940s | Discovery of nicotinamide activity against tubercle bacilli | French physicians | Initial recognition of pyridine derivative potential |

| 1950 | Development of isonicotinaldehyde thiosemicarbazone | H.H. Fox | Expansion of isonicotinic acid derivatives |

| 1951 | Patent applications for isoniazid | Multiple pharmaceutical companies | Commercial recognition of therapeutic value |

| 2005 | Synthesis of piperazine-substituted derivatives | Sinha et al. | Direct precursor to modern compounds |

Position in Heterocyclic Chemistry Research

2-(Piperazin-1-yl)isonicotinic acid occupies a unique position within heterocyclic chemistry research as a tridentate ligand that bridges multiple research domains. The compound serves as a crucial building block in coordination chemistry, particularly for synthesizing metal-organic frameworks and discrete metal complexes that exhibit spin-crossover behavior. These applications have positioned the compound at the intersection of organic synthesis, inorganic chemistry, and materials science.

The compound's significance in heterocyclic chemistry stems from its dual nitrogen-containing ring systems. The isonicotinic acid moiety provides a pyridine nitrogen for coordination along with a carboxylic acid functional group, while the piperazine ring contributes additional nitrogen atoms for metal coordination or hydrogen bonding interactions. This structural arrangement allows for multiple coordination modes and supramolecular assembly patterns.

Recent research has demonstrated the compound's utility in developing spin-crossover complexes, which are of great interest in material science due to their potential applications in molecular switches, sensors, and data storage devices. The systematic study of structure-activity relationships has revealed that modifications to both the piperazine and isonicotinic acid portions can significantly influence the resulting coordination chemistry and materials properties.

The compound has also found applications in medicinal chemistry research, where it serves as a scaffold for developing novel therapeutic agents. Studies have explored structure-activity relationships by introducing various substituents to the basic structure, including substitutions at the piperazine nitrogen and modifications to the carboxylic acid function. These investigations have identified structural features essential for biological activity and provided insights for optimizing pharmaceutical properties.

Table 2: Research Applications of 2-(Piperazin-1-yl)isonicotinic acid in Different Chemical Domains

Evolution of Synthetic Approaches

The synthetic approaches to 2-(Piperazin-1-yl)isonicotinic acid have evolved significantly since the early explorations of isonicotinic acid chemistry. The development of efficient synthetic methodologies has been driven by both academic research interests and practical applications in pharmaceutical and materials chemistry.

Early synthetic approaches to isonicotinic acid derivatives relied on the oxidation of gamma picoline, which presented significant challenges due to the difficulty in separating beta and gamma picolines. The 1952 patent by Martin Everett Hultquist described an improved method for producing isonicotinic acid through the oxidation of gamma picoline pyrophthalone using strongly acidic oxidizing agents such as nitric acid or sulfuric acid. This method allowed for the selective oxidation of the pyrophthalone without substantial oxidation of beta picoline, providing a more economically viable route to isonicotinic acid.

The introduction of piperazine functionality into isonicotinic acid derivatives has been achieved through various synthetic strategies. The most commonly employed approach involves nucleophilic substitution reactions between isonicotinic acid derivatives and piperazine under controlled conditions. These reactions typically require heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate facilitating deprotonation.

Recent synthetic developments have focused on optimizing reaction conditions for improved yields and reduced environmental impact. Modern synthetic protocols often employ reaction times between 12-48 hours at temperatures ranging from 80-120 degrees Celsius, with stoichiometric ratios typically maintained at 1:1.2 molar ratios of isonicotinic acid to piperazine for optimal results. The purification of final products commonly involves recrystallization techniques or column chromatography to achieve the high purity levels required for research applications.

Advanced synthetic methodologies have also explored the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate amide bond formation between the carboxyl group of isonicotinic acid and the amino functionalities of piperazine derivatives. This approach has enabled the synthesis of more complex derivatives and has provided access to compounds with enhanced solubility and biological activity profiles.

Table 3: Evolution of Synthetic Methodologies for Isonicotinic Acid Derivatives

The synthetic evolution has also been influenced by the development of piperazine chemistry more broadly. Research into piperazine bioisosteres has provided new insights into structure-activity relationships and has led to the exploration of alternative synthetic targets. The identification of compounds such as 2,6-diazaspiro[3.3]heptane as piperazine mimics has expanded the synthetic toolbox available for creating novel derivatives with potentially enhanced properties.

Classical Synthetic Routes

3.1.1 Nucleophilic Aromatic Substitution Approaches

The archetypal preparation of 2-(piperazin-1-yl)isonicotinic acid begins with a chloro-substituted isonicotinic scaffold. Activated heteroaryl chlorides undergo SNAr with piperazine under basic, polar-aprotic conditions. Representative examples are summarised below.

| Entry | Electrophile (X = Cl) | Base / Additive | Solvent | T (°C) | t (h) | Isolated yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine | – (excess piperazine) | CH3CN | Reflux | 12 | 65 [1] |

| 2 | Ethyl 2-chloro-isonicotinate | K2CO3 | DMF | 90 | 6 | 72 [2] |

| 3 | 6-Chloronicotinic acid t-butyl amide | Piperazine (1.2 eq) | DMSO | 110 | 8 | 70 [3] |

Key points

- Electron withdrawal by the ring nitrogen and C-4 carboxyl group lowers LUMO, enabling chloride displacement at C-2 even without added catalyst [2].

- In situ salt formation (e.g., piperazinium carboxylate) buffers basicity, minimising decarboxylation [1].

3.1.2 Piperazine Incorporation Strategies

Two tactics dominate:

- Direct SNAr on the protected acid (Table 1, entries 2–3). Protection (esters, tert-butylamides) suppresses acid–base side reactions and improves solubility [3].

- Stepwise build-up where piperazine first replaces chloride on a nicotinyl ester, followed by alkaline hydrolysis to liberate the free acid (90–95% overall) [2].

3.1.3 Carboxylic Acid Formation and Preservation

Oxidative routes (air/O₂, Co(OAc)₂) convert 2-chloro-5-methylpyridine to 6-chloronicotinic acid in 79% yield on kilogram scale, avoiding nitric-acid waste [4]. Under SNAr or Buchwald–Hartwig conditions, the acid is preserved by:

- Ester shielding, then mild saponification (< pH 9) to prevent decarboxylation [2].

- Amide masking (t-butylamide removed with TFA, 97% recovery) [3].

Modern Synthetic Approaches

3.2.1 Catalytic Cross-Coupling Reactions

Palladium–biaryl-phosphine systems enable amination of heteroaryl chlorides at 0.5 mol % Pd, furnishing the target acid (after de-protection) in 88–92% yield [2]. Nickel-“naked” catalysis coupled 3-bromopyridines with piperidine at 60 °C; analogous brominated isonicotinates react similarly (80% yield, 10 mol % Ni) [5]. Advantages include lower temperatures and tolerance of sensitive functional groups.

3.2.2 Green Chemistry Applications

A polyethylene-glycol (PEG-400) medium promotes SNAr between piperazine and chloro-pyridines in 5 min at 120 °C, giving 81–95% yields while eliminating dipolar aprotic solvents [6]. Water/2-MeTHF biphasic plug-flow reactors achieve 70% conversion using catalytic TBAB as phase-transfer agent and recyclable Zn base [7].

3.2.3 Flow Chemistry Optimization

High-throughput experimentation (3072 reactions) mapped optimal base/solvent windows for heteroaryl SNAr; validated conditions in a 15 mL microreactor delivered 2-(piperazin-1-yl)isonicotinate in 92% yield at 140 °C, 3 min residence and 24 g h⁻¹ productivity [8] [9]. Productivity scales linearly with flow rate up to 100 g h⁻¹ before heat-transfer limits appear.

| Parameter | Batch | Flow |

|---|---|---|

| Space–time yield (kg m⁻³ h⁻¹) | 1.2 | 18 [8] |

| E-factor | 42 | 11 |

| Energy (kWh kg⁻¹) | 2.8 | 0.9 |

Industrial Production Considerations

3.3.1 Scalability Parameters

- Substrate solubility: ester-protected precursors reach > 300 g L⁻¹ in DMF, enabling 10 wt % throughput without precipitation [2].

- Exotherm control: calorimetry shows ΔHrxn = −45 kJ mol⁻¹; semi-batch base addition keeps ΔTad below 5 °C at 50 L scale [8].

- Catalyst loading: Pd can be reduced to 350 ppm with recirculating silica-phosphine scavengers (loss < 5%) [2].

3.3.2 Process Optimization Variables

| Variable | Effect on yield | Typical optimum |

|---|---|---|

| Piperazine equiv. | Linear to 1.5 eq, plateau thereafter | 1.3 eq [1] |

| Base (K₂CO₃ vs Cs₂CO₃) | +6% yield with Cs but poor atom economy | K₂CO₃ |

| Water content | > 1% v/v lowers conversion by hydrolysis | ≤ 0.3% [8] |

| Residence time (flow) | Doubling beyond 4 min gains < 2% yield | 3–4 min [7] |

3.3.3 Quality Control Methodologies

Routine release specifications for active-grade material include:

| Test | Specification | Method |

|---|---|---|

| Purity | ≥ 99.0% | HPLC, C18, 254 nm [1] |

| Individual organic impurity | ≤ 0.10% | HPLC |

| Residual Pd | ≤ 5 ppm | ICP-MS [2] |

| Residual Ni/Zn | ≤ 10 ppm | ICP-AES [8] |

| Water content | ≤ 0.5% | Karl Fischer |

| Formic/acetic residuals | ≤ 500 ppm | GC-FID |

Statistical process control (n = 30 lots) shows Cpk > 2.0 for purity and water, confirming robust manufacturing capability.